molecular formula C4H10N2 B1678402 Piperazine CAS No. 110-85-0

Piperazine

Cat. No.: B1678402
CAS No.: 110-85-0
M. Wt: 86.14 g/mol
InChI Key: GLUUGHFHXGJENI-UHFFFAOYSA-N
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Description

Piperazine is an organic compound characterized by a six-membered ring containing two nitrogen atoms at opposite positions. It exists as small alkaline deliquescent crystals with a saline taste. This compound is freely soluble in water and ethylene glycol but insoluble in diethyl ether. It is a weak base with two pK_b values of 5.35 and 9.73 at 25°C. The compound readily absorbs water and carbon dioxide from the air .

Preparation Methods

Synthetic Routes and Reaction Conditions: Piperazine can be synthesized through several methods:

    Reaction of Alcoholic Ammonia with 1,2-Dichloroethane: This method involves the reaction of alcoholic ammonia with 1,2-dichloroethane to form this compound.

    Action of Sodium and Ethylene Glycol on Ethylene Diamine Hydrochloride: This method uses sodium and ethylene glycol to react with ethylene diamine hydrochloride.

    Reduction of Pyrazine with Sodium in Ethanol: This method involves the reduction of pyrazine using sodium in ethanol.

Industrial Production Methods: this compound is formed as a co-product in the ammoniation of 1,2-dichloroethane or ethanolamine. It is commonly available industrially as the hexahydrate, which melts at 44°C and boils at 125-130°C. Two common salts of this compound used for pharmaceutical or veterinary purposes are the citrate and the adipate .

Chemical Reactions Analysis

Piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Piperazine is a cyclic amine with a wide array of applications, stemming from its unique chemical properties and versatile binding possibilities . It is utilized in various sectors, including pharmaceuticals, industrial manufacturing, and chemical engineering .

Scientific Research Applications

  • Drug Design and Pharmaceuticals this compound serves as a fundamental structural element in numerous drugs, demonstrating diverse therapeutic applications . Its distinct characteristics, such as solubility, basicity, and chemical reactivity, make it a valuable tool for modulating the pharmacokinetic and pharmacodynamic properties of drugs . Approximately 100 approved drugs incorporate a this compound ring, highlighting its significance in drug design . this compound-based compounds exhibit a broad spectrum of biological activities, including antihistamine, anticancer, antimicrobial, and antioxidant properties . Specific applications include:
    • Antidepressants: this compound is present in antidepressants like amoxapine .
    • Antipsychotics: It is found in antipsychotic medications such as bifeprunox .
    • Antihistamines: Drugs like cyclizine and oxatomide contain this compound .
    • Antifungals: this compound is a component of antifungal drugs like itraconazole .
    • Antibiotics: Ciprofloxacin is an antibiotic that includes a this compound ring .
  • BACE1 Inhibitors this compound derivatives have been developed as potent BACE1 (beta-site amyloid precursor protein cleaving enzyme 1) inhibitors . These inhibitors are designed to reduce Aβ40 levels, which are implicated in Alzheimer's disease .
  • Anticancer Agents Piperazines have shown effective anti-proliferative activity against various cancers, including colon, breast cancer, and leukemia . These agents have demonstrated more potency and activity than widely prescribed chemotherapeutic agents like taxanes, sorafenib, cisplatin, and doxorubicin . A novel this compound core compound (PCC) can induce apoptosis in liver cancer cell lines through both intrinsic and extrinsic pathways .
  • Bioisosteres in Drug Design this compound and homothis compound are well-studied heterocycles in drug design, utilized as scaffolds and terminal elements to enhance the aqueous solubility of molecules .
  • Anticocaine Addiction this compound derivatives are being explored in the development of compounds to combat cocaine addiction .

Industrial Applications

  • Manufacturing this compound is used in the production of plastics, resins, pesticides, and brake fluid . It is also utilized in the manufacture of anthelmintic pharmaceuticals .
  • Adhesives and Sealants this compound is employed in the production of polyamides for hot-melt, pressure-sensitive, and heat-seal adhesives suitable for various materials like leather, paper, plastic, and metal .
  • Coatings It is used in the production of polyamide resins, urethane, and epoxy systems. In polyurethanes, it acts as a catalyst, reagent, and reactant in producing polyol components .
  • Inks Polyamide resins based on this compound are used as binders in printing inks for flexogravure printing on paper, film, and foil webs. Thermoplastic polyamides are similarly used in formulating glossy, abrasion-resistant overprint varnishes .
  • Oil and Gas Industry this compound is used as an additive in CO2 and H2S gas treatment .

Analytical Chemistry

  • Detection of Abused this compound Designer Drugs this compound derivatives, such as BZP (1-benzylthis compound) and TFMPP (1-(3-trifluoromethylphenyl)this compound), have been identified as designer drugs . Analytical methods have been developed for the rapid and targeted detection of these substances in biological samples . These methods utilize techniques like liquid chromatography-mass spectrometry (LC-MS) to quantify this compound derivatives in serum and urine .
  • Method Validation Analytical methods for detecting this compound derivatives are validated for linearity, measuring range, limit of detection (LOD), limit of quantification (LOQ), and repeatability .

Table 1: Method Validation for this compound Derivatives

AnalytesInternal StandardLinear Range (ng/mL)Regression EquationR2Analytes LOD (ng/mL)Analytes LOQ (ng/mL)
BPZBZP-D71–1000y = 0.0088x − 0.00760.99980.65521.9656
mCPPBZP-D71–1000y = 0.0099x − 0.2070.99061.4194.257
TFMPPBZP-D71–1000y = 0.02x − 0.33160.99520.14760.4428
MDBPBZP-D725–1000y = 0.0171x + 0.19620.99690.20730.6219
pFBPBZP-D71–1000y = 0.0143x − 0.08790.99890.00420.0126

Table 2: Reproducibility of the Method

AnalytesLevelDaily Accuracy for tR, n = 9 CV (%)Daily Accuracy for AUC, n = 9 CV (%)Accuracy between Days for tR CV (%)Accuracy between Days for AUC CV (%)
BPZLQC0.110.981.037.79
MQC0.080.531.417.82
HQC0.270.911.537.64
MDBPLQC0.071.441.098.00
MQC0.100.801.329.90
HQC0.211.031.5010.77
pFBPLQC0.342.472.163.48
MQC0.091.462.275.57
HQC0.171.422.306.11
mCPPLQC0.041.390.0511.71
MQC0.111.230.1111.39
HQC0.060.630.069.01
TFMPPLQC0.030.620.066.38
MQC0.121.280.144.71
HQC0.051.200.102.26

tR = retention times, AUC = peak areas, CV = coefficient of variation, LQC = low-quality control, MQC = medium-quality control, HQC = high-quality control

Mechanism of Action

Piperazine exerts its effects by acting as a GABA receptor agonist. It binds directly and selectively to muscle membrane GABA receptors, causing hyperpolarization of nerve endings and resulting in flaccid paralysis of the worm. This action allows the host body to easily remove or expel the invading organism .

Comparison with Similar Compounds

Piperazine is similar to other nitrogen-containing heterocycles such as piperidine and morpholine. it is unique due to the presence of two nitrogen atoms in a six-membered ring, which enhances its pharmacological and pharmacokinetic profiles. Similar compounds include:

This compound’s unique structure allows for better hydrogen bonding and increased water solubility, making it a valuable compound in drug discovery and development .

Biological Activity

Piperazine is a six-membered heterocyclic compound containing two nitrogen atoms at opposite positions. Its structural versatility allows it to serve as a core structure in various pharmaceuticals, particularly in the development of drugs with diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and neuropharmacological properties, supported by research findings and data tables.

1. Antimicrobial Activity

This compound derivatives have been extensively studied for their antimicrobial properties. Recent research indicates that this compound-based polymers exhibit significant antibacterial activity against various pathogens.

1.1 Antibacterial Mechanism

  • Mechanism : The this compound moiety enhances the interaction with bacterial cell membranes, leading to membrane disruption and bacterial death.
  • Pathogens Targeted : Effective against Escherichia coli, Staphylococcus aureus, methicillin-resistant Staphylococcus aureus (MRSA), and Shigella flexneri .

1.2 Data Table: Antimicrobial Efficacy of this compound Derivatives

CompoundTarget PathogenMinimum Inhibitory Concentration (MIC)Mechanism of Action
PGU–PE. coli0.5 µg/mLMembrane disruption
PGU–PS. aureus0.3 µg/mLMembrane disruption
This compound Derivative KMRSA0.4 µg/mLCell wall synthesis inhibition

2. Anticancer Activity

The anticancer potential of this compound derivatives has garnered attention due to their ability to inhibit tumor cell proliferation.

  • Cell Cycle Arrest : Certain this compound derivatives induce cell cycle arrest at the G2/M phase, leading to apoptosis in cancer cells.
  • Targeted Cancer Types : Studies have shown efficacy against prostate cancer (PC3), breast cancer (MCF-7), and lung cancer (A549) .

2.2 Case Study: this compound Derivative 12

  • Activity : Exhibited an IC50 value of 0.12 µM against A549 cells, significantly more potent than standard chemotherapeutics.
  • Mechanism : Induces apoptosis through intrinsic and extrinsic pathways .

2.3 Data Table: Anticancer Efficacy of this compound Derivatives

CompoundCancer Cell LineIC50 (µM)Mechanism of Action
Compound 9PC31.02Telomerase inhibition
Compound 12A5490.12Apoptosis induction
Compound 17MCF-72.50Cell cycle arrest

3. Neuropharmacological Effects

This compound derivatives are also recognized for their neuropharmacological activities, particularly in the modulation of neurotransmitter systems.

3.1 Acetylcholinesterase Inhibition

Research indicates that certain this compound derivatives can inhibit acetylcholinesterase (AChE), making them potential candidates for treating Alzheimer’s disease.

  • Key Findings : Derivative K showed significant AChE inhibitory activity with a concentration-dependent effect .

3.2 Data Table: Neuropharmacological Activity of this compound Derivatives

CompoundTarget EnzymeInhibition (%)Binding Affinity (kcal/mol)
Derivative KAcetylcholinesterase75% at 10 µM-8.5
Derivative S3Acetylcholinesterase70% at 10 µM-7.8

Q & A

Q. How can researchers optimize the balance between reduced toxicity and biological activity in modified piperazine derivatives?

Category: Basic Experimental Design
Answer:
To address this, structural modifications (e.g., beta-cyclodextran conjugation) are employed to reduce toxicity, but such changes may lower bioactivity. Methodologically:

  • Toxicity Assessment: Use in vivo models (e.g., rodent studies) to measure LD₅₀ and histopathological effects .
  • Bioactivity Testing: Conduct functional assays (e.g., infiltration anesthesia models) to compare efficacy metrics like duration and potency (Table V in ) .
  • Structural Analysis: Perform elemental analysis and spectral characterization (NMR, IR) to correlate structural changes with activity shifts .

Q. What analytical techniques are recommended for distinguishing structurally similar this compound analogs in forensic or pharmacological studies?

Category: Basic Methodological Guidance
Answer:
Raman microspectroscopy coupled with multivariate analysis is effective:

  • Parameter Optimization: Use 20 mW laser power and 128–256 scans to enhance spectral resolution .
  • Data Processing: Apply Principal Component Analysis (PCA) to reduce dimensionality, followed by Linear Discriminant Analysis (LDA) for isomer discrimination (e.g., separating 3-TFMPP from 4-TFMPP) .
  • Validation: Compare results against GC-EI-MS libraries for cross-verification .

Q. How do structure-activity relationship (SAR) studies inform the design of this compound-based acetylcholinesterase (AChE) inhibitors?

Category: Advanced SAR Analysis
Answer:
Key SAR insights include:

  • Core Structure: this compound rings (e.g., in compound 6g, IC₅₀ = 0.90 μM) outperform ethylenediamine/propanediamine chains due to enhanced π-π stacking and hydrogen bonding with AChE .
  • Substituent Effects: Introduce electron-withdrawing groups (e.g., trifluoromethyl) to improve binding affinity.
  • Methodology: Compare IC₅₀ values across derivatives using Ellman’s assay, and validate via molecular docking simulations .

Q. What green chemistry approaches improve the synthesis of mono-protected this compound derivatives?

Category: Advanced Synthesis Optimization
Answer:
Flow chemistry outperforms batch methods for mono-Boc protection:

  • Flow Setup: Maintain constant flow rate for one reagent while incrementally adjusting the second (e.g., Boc-anhydride at 0.8 equivalents maximizes yield) .
  • Real-Time Monitoring: Use inline FTIR or HPLC to track reaction progress and minimize waste.
  • Yield Comparison: Batch reactions typically achieve ≤70% yield, whereas flow systems reach >90% under optimized conditions .

Q. How do researchers evaluate the carcinogenic potential of this compound derivatives in long-term toxicity studies?

Category: Basic Toxicology
Answer:

  • Nitrosamine Risk: Test for nitrosamine formation by exposing this compound to nitrites (simulated gastric fluid) and analyze via LC-MS .
  • In Vivo Carcinogenicity: Use rodent models over 24-month periods, with histopathology focusing on liver and kidney tissues. Note: this compound alone is noncarcinogenic, but nitrosylated derivatives require caution .

Q. What mechanisms underlie the cytotoxic effects of this compound derivatives in cancer cells?

Category: Advanced Pharmacodynamics
Answer:
Apoptosis induction is a key mechanism:

  • Pathway Activation: Assess caspase-3/7 activation and mitochondrial membrane depolarization via flow cytometry .
  • Compound-Specific Effects: For example, β-elemene this compound disrupts microtubule dynamics, while chloroalkyl derivatives inhibit DNA topoisomerases .
  • Transcriptomic Profiling: Use RNA-seq to identify dysregulated genes (e.g., Bcl-2 family) post-treatment .

Q. How can biosynthesis pathways inform the sustainable production of strained this compound alkaloids like herquline A?

Category: Advanced Biotechnology
Answer:

  • Enzymatic Strategies: Leverage nonribosomal peptide synthetases (NRPS) to generate dityrosine this compound intermediates .
  • Nonenzymatic Cascades: Trigger stereoselective transformations via N-methylation, validated by DFT calculations to rationalize reactivity .
  • Yield Optimization: Fermentation-based approaches achieve ~15% yield, whereas semi-synthetic routes improve to ~40% .

Q. What role do supramolecular interactions play in stabilizing this compound inclusion complexes for drug delivery?

Category: Advanced Structural Chemistry
Answer:

  • Crystallography: Resolve host-guest structures via X-ray diffraction to identify H-bonding and van der Waals interactions .
  • Hirshfeld Surface Analysis: Quantify interaction contributions (e.g., O···H contacts account for ~60% in this compound-CO₂ complexes) .
  • Thermal Stability: Use TGA-DSC to assess decomposition thresholds (e.g., >200°C for most complexes) .

Properties

IUPAC Name

piperazine
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InChI

InChI=1S/C4H10N2/c1-2-6-4-3-5-1/h5-6H,1-4H2
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InChI Key

GLUUGHFHXGJENI-UHFFFAOYSA-N
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Canonical SMILES

C1CNCCN1
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Molecular Formula

C4H10N2
Record name PIPERAZINE
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Related CAS

31977-51-2, Array
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DSSTOX Substance ID

DTXSID1021164
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Molecular Weight

86.14 g/mol
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Physical Description

Needle-like white or colorless crystals. Shipped as a solid or suspended in a liquid medium. Very corrosive to skin, eyes and mucous membranes. Solid turns dark when exposed to light. Flash point 190 °F. Used as a corrosion inhibitor and as an insecticide., Liquid; Pellets or Large Crystals; Water or Solvent Wet Solid, Colorless solid, hygroscopic, with a pungent odor; [ICSC], Solid, HYGROSCOPIC COLOURLESS CRYSTALS OR WHITE FLAKES WITH PUNGENT ODOUR., Colourless to yellow solid; Salty taste
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Boiling Point

295 °F at 760 mmHg (NTP, 1992), 146 °C
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Flash Point

190 °F (NTP, 1992), 81 °C, 107 °C (Cleveland Open Cup), 65 °C
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Solubility

Very soluble (NTP, 1992), Mol wt 184.13. Minute crystals. Very slightly sol in water. pH of saturated aq soln 6.5 /Phosphate/, Freely soluble in glycerol, glycols; one gram dissolves in 2 ml of 95% alcohol. Insoluble in ether., Very soluble in chloroform., Readily soluble in methanol, but only slightly soluble in benzene and heptane., Freely soluble in water., 3.71e+02 g/L, Solubility in water, g/100ml at 20 °C: 15, Soluble in water, Soluble (in ethanol)
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Density

1.1 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.1 g/cu cm, 1.1 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1
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Vapor Density

3 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.0 (air = 1), Relative vapor density (air = 1): 3
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Vapor Pressure

0.16 [mmHg], Vapor pressure = 2.6372X10+4 Pa @ 379.15 deg K, 0.16 mm Hg at 20 °C, Vapor pressure, Pa at 20 °C: 21
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Mechanism of Action

Piperazine is a GABA receptor agonist. Piperzine binds directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm. While the worm is paralyzed, it is dislodged from the intestinal lumen and expelled live from the body by normal intestinal peristalsis., Piperazine blocks the response of the /target species/ worm muscle (best studied in Ascaris), causing flaccid paralysis of the worm. While the worm is paralyzed, it is dislodged from the intestinal lumen and expelled live from the body by normal intestinal peristalsis., The predominant effect of piperazine on /the target species/ Ascaris is to cause a flaccid paralysis that results in expulsion of the worm by peristalsis. ... Piperazine blocks the response of Ascaris muscle to acetylcholine, apparently by altering the permeability of the cell membrane to ions that are responsible for the maintenance of the resting potential. The drug causes hyperpolarization and suppression of spontaneous spike potentials with accompanying paralysis., Piperazine citrate causes reversible muscle paralysis in intestinal nematodes, presumably by causing hyperpolarization of nerve endings /in this target species/. /Piperazine citrate/, Piperazine and its salts, as a gamma-aminobutyric acid (GABA)-like substance, induce a reversible flaccid paralysis in the /target/ nematode parasites. This is provoked by a hyperpolarization of the cell membrane followed by suppression of spontaneous spike potentials. THe paralyzed nematodes are expelled from the gut lumen by normal peristaltic actions., In mammals, motorcortical GABAa inhibition is important for initiation of smooth flexion and/or extension movements of the extremities affecting motor and postural control. When injected into the hand motor cortical area of three infant macaque monkeys, the GABA agonist muscimol disrupted forelimb movement showing a posture of dropped wrist and fingers as if the radial nerve were paralysed. Interestingly, the three investigated animals exhibited large inter-individual differences in sensitivity to the action of the same dose of muscimol, being low in one, moderate in the second and substantial in the third. Injection into the medial segment of globus pallidus elicited choreiform movements and injections into substantia nigra pars reticulata provoked severe axial posture anomalies with rotational behaviour as well as contralateral hypotonia. Although the symptoms induced by piperazine in sensitive species exhibits some of these features, it is possible that its effects in mammals also involve other modes of action as well, in as much as a nicotinic action on rat sympathetic ganglia in vitro was reported in one series of experiments.
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Color/Form

Plates or leaflets from ethanol, WHITE TO SLIGHTLY OFF-WHITE LUMPS OR FLAKES, Colorless, transparent, needle-like crystals

CAS No.

110-85-0
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Melting Point

223 °F (NTP, 1992), 106 °C, MP: 82-83 °C /Piperazine hydrochloride monohydrate/
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Synthesis routes and methods I

Procedure details

Analogously to Example 1, there is obtained from 100 mg (0.31 mmol) of N-[3-chloro-phenyl]-4-(2-chloro-4-pyridyl)-2-pyrimidineamine and 500 mg (5.63 mmol) of piperazine, from the melt after chromatography (methylene chloride:methanol=95:5), N-[3-chloro-phenyl]-4-[2-(1-piperazinyl)-4-pyridyl]-2-pyrimidineamine;
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

At room temperature, a three-neck flask equipped with a reflux condenser, internal thermometer, dropping funnel and stirrer under protective nitrogen gas was initially charged with 4.6 g of zinc powder (71 mmol) in 40 ml of ethyl acetate. After 1.13 ml of trimethylchlorosilane had been added, the mixture was heated to 50° C. for 15 min and 10 g of 1-phenylhexan-3-one (57 mmol, prepared by base-catalyzed aldol condensation of benzaldehyde and pentan-2-one and subsequent hydrogenation of the 1-phenylhex-1-en-3-one obtained) were added undiluted. Subsequently, 10.4 g of methyl bromoacetate (68 mmol) were added dropwise within 5 min and the temperature was maintained at 40° C. by external cooling. The mixture was then stirred at 40° C. for 10 min (formation of the zinc alkoxide). After cooling to 10° C., 7.4 g of trimethylchlorosilane (68 mmol) were added and the mixture was heated to 40° C. for 30 min. After the ethyl acetate solvent had been removed (recovery of the anhydrous solvent), 40 ml of pentane were added and 7.4 g of solid piperazine (85 mmol) were subsequently added at 20° C. The mixture was then stirred at 50° C. for 6 h, and the suspension was cooled to −20° C., stirred for 1 h and solid formed (complex of zinc bromide chloride and piperazine) was filtered off. The solid was washed three times with 10 ml of pentane. The mixture was filtered again, pentane was filtered off under reduced pressure (recovery of pentane) and the desired product methyl 3-trimethylsiloxy-3-(2″-phenylethyl)caproate was obtained in a yield of 15.8 g (86% of theory) and a purity of >97% (HPLC). The zinc content of the product was 40 ppm (ICP).
Quantity
7.4 g
Type
reactant
Reaction Step One
[Compound]
Name
solid
Quantity
7.4 g
Type
reactant
Reaction Step Two
Quantity
85 mmol
Type
reactant
Reaction Step Two
Name
Quantity
4.6 g
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
solvent
Reaction Step Three
Quantity
1.13 mL
Type
reactant
Reaction Step Four
Quantity
10 g
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
pentan-2-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
10.4 g
Type
reactant
Reaction Step Six
[Compound]
Name
zinc alkoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Retrosynthesis Analysis

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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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